molecular formula C7H8N2O2 B1596556 3-Amino-4-methylpicolinic acid CAS No. 53636-30-9

3-Amino-4-methylpicolinic acid

Cat. No.: B1596556
CAS No.: 53636-30-9
M. Wt: 152.15 g/mol
InChI Key: FDZGMCXGIXQJPA-UHFFFAOYSA-N
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Description

3-Amino-4-methylpicolinic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the third position and a methyl group at the fourth position of the pyridine ring

Scientific Research Applications

3-Amino-4-methylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of agrochemicals and dyes.

Safety and Hazards

The safety information for 3-Amino-4-methylpicolinic acid indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

3-Amino-4-methylpicolinic acid is widely used in scientific research and has applications in various fields such as drug discovery, catalysis, and materials science. The future potential of amino acid-based therapeutics in the treatment of diseases is far-reaching .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylpicolinic acid typically involves the nitration of 4-methylpyridine followed by reduction and subsequent carboxylation. One common method includes:

    Nitration: 4-Methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitro-4-methylpyridine.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-amino-4-methylpyridine.

    Carboxylation: Finally, the amino compound is carboxylated using carbon dioxide under high pressure and temperature to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

    Oxidation: 3-Nitro-4-methylpicolinic acid.

    Reduction: 3-Amino-4-methylpicolinic alcohol.

    Substitution: 3-Halo-4-methylpicolinic acid derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylpicolinic acid involves its interaction with specific molecular targets. In biological systems, it can chelate metal ions, influencing enzymatic activities and metabolic pathways. Its ability to form stable complexes with metals makes it a valuable tool in studying metal-dependent biological processes.

Comparison with Similar Compounds

    4-Methylpicolinic acid: Lacks the amino group, making it less versatile in forming complexes.

    3-Amino-4-methylpicolinonitrile: Contains a nitrile group instead of a carboxylic acid, altering its reactivity and applications.

    3-Amino-4-methylpyridine: Lacks the carboxylic acid group, limiting its use in carboxylation reactions.

Uniqueness: 3-Amino-4-methylpicolinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, allowing it to participate in a wide range of chemical reactions and form stable metal complexes. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-4-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZGMCXGIXQJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341369
Record name 3-Amino-4-methyl-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-30-9
Record name 3-Amino-4-methyl-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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